molecular formula C14H12ClNO2 B5254708 N-[4-(2-chlorophenoxy)phenyl]acetamide

N-[4-(2-chlorophenoxy)phenyl]acetamide

Cat. No.: B5254708
M. Wt: 261.70 g/mol
InChI Key: JBXRBDUOTIORAT-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenoxy)phenyl]acetamide is an organic compound with the molecular formula C14H12ClNO2. It is a solid powder that is soluble in organic solvents such as ethanol and ether, but has poor solubility in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[4-(2-chlorophenoxy)phenyl]acetamide can be synthesized through a series of chemical reactions starting from appropriate starting materials. One common method involves the reaction of 2-chlorophenol with 4-nitrophenyl acetate in the presence of a base to form 2-chlorophenoxy-4-nitrophenyl acetate. This intermediate is then reduced to 2-chlorophenoxy-4-aminophenyl acetate, which is subsequently acetylated to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(2-chlorophenoxy)phenyl]acetamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(2-chlorophenoxy)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target protein and influencing biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-(phenylazo)phenyl)acetamide
  • N-[4-(4-chlorophenoxy)phenyl]-2-(3,5-dimethylphenoxy)acetamide
  • 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide

Uniqueness

N-[4-(2-chlorophenoxy)phenyl]acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for targeted research applications.

Biological Activity

N-[4-(2-chlorophenoxy)phenyl]acetamide, a compound with notable structural characteristics, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified under substituted phenylacetamides, which are known for their varied biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C15H14ClNO2
  • Molecular Weight : 273.73 g/mol
  • CAS Number : 69838-53-5

The biological activity of this compound is primarily attributed to its ability to inhibit inflammatory processes and modulate bone resorption. Similar compounds have demonstrated anti-inflammatory effects by inhibiting the synthesis of inflammatory mediators or blocking their receptors, thereby reducing inflammation .

Target Pathways

  • Osteoclastogenesis Inhibition : Studies indicate that derivatives of this compound can significantly inhibit the formation of osteoclasts, which are crucial in bone resorption processes. This is particularly relevant in conditions like osteoporosis, where excessive osteoclast activity leads to bone loss .
  • Gene Expression Modulation : The compound affects the expression of osteoclast-specific marker genes such as TRAF6, c-fos, and NFATc1, crucial for osteoclast differentiation and function .

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines in various experimental models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Inhibition of Osteoclast Formation

Research has demonstrated that this compound can inhibit osteoclastogenesis in vitro. This effect is mediated through the downregulation of key signaling pathways involved in osteoclast differentiation:

  • In Vitro Studies : The compound significantly decreased the number of tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner without inducing cytotoxicity .
  • In Vivo Studies : In animal models, it prevented ovariectomy-induced bone loss, indicating its potential application in treating osteolytic disorders .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Anti-inflammatoryReduced pro-inflammatory cytokines
Osteoclastogenesis inhibitionDecreased TRAP-positive cells
Gene expression modulationDownregulation of TRAF6 and NFATc1
Bone resorption activitySuppressed F-actin ring formation

Case Studies

  • Osteoporosis Model : In a study involving ovariectomized mice, treatment with this compound resulted in a significant reduction in bone resorption markers and preservation of bone mass compared to control groups .
  • Inflammatory Disease Model : Another study highlighted its efficacy in reducing inflammation markers in a carrageenan-induced paw edema model, showcasing its potential for treating acute inflammatory conditions .

Properties

IUPAC Name

N-[4-(2-chlorophenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-10(17)16-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXRBDUOTIORAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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